molecular formula C11H22ClNO2 B12691945 2,2-Dimethyl-3-[(1-oxoallyl)oxy]propyltrimethylammonium chloride CAS No. 84100-29-8

2,2-Dimethyl-3-[(1-oxoallyl)oxy]propyltrimethylammonium chloride

Cat. No.: B12691945
CAS No.: 84100-29-8
M. Wt: 235.75 g/mol
InChI Key: KZFGODFMICNOHF-UHFFFAOYSA-M
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Description

2,2-Dimethyl-3-[(1-oxoallyl)oxy]propyltrimethylammonium chloride: is a quaternary ammonium compound with the molecular formula C11H22ClNO2 and a molecular weight of 235.75 g/mol . This compound is known for its unique structure, which includes a trimethylammonium group and an allyl ester moiety. It is used in various scientific and industrial applications due to its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Alkylation Reaction: The synthesis of 2,2-Dimethyl-3-[(1-oxoallyl)oxy]propyltrimethylammonium chloride typically involves the alkylation of 2,2-dimethyl-3-hydroxypropyltrimethylammonium chloride with an allyl ester.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, under reflux conditions to ensure complete conversion.

Industrial Production Methods:

    Batch Process: In industrial settings, the compound is often produced using a batch process where the reactants are mixed in a reactor and heated to the desired temperature.

    Continuous Process: Alternatively, a continuous process can be employed, where the reactants are continuously fed into a reactor and the product is continuously removed.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the allyl ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as halides, thiols, or amines; reactions are often conducted in polar solvents.

Major Products:

    Oxidation Products: Carboxylic acids or ketones.

    Reduction Products: Alcohols or alkanes.

    Substitution Products: Compounds with different functional groups replacing the allyl ester.

Scientific Research Applications

Chemistry:

    Catalysis: Used as a phase transfer catalyst in organic synthesis.

    Polymerization: Acts as a monomer or co-monomer in the production of polymers.

Biology:

    Antimicrobial Agent: Exhibits antimicrobial properties and is used in disinfectants and antiseptics.

    Biochemical Research: Utilized in studies involving cell membrane interactions due to its quaternary ammonium structure.

Medicine:

    Drug Delivery: Investigated for use in drug delivery systems due to its ability to interact with biological membranes.

    Therapeutic Agent:

Industry:

    Surfactants: Used in the formulation of surfactants for cleaning products.

    Textile Industry: Employed in textile processing as a softening agent.

Mechanism of Action

Molecular Targets and Pathways:

    Cell Membranes: The compound interacts with cell membranes, disrupting their structure and function.

    Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites.

Mechanism:

    Membrane Disruption: The quaternary ammonium group interacts with the lipid bilayer of cell membranes, leading to increased permeability and cell lysis.

    Enzyme Inhibition: The compound can bind to enzymes, preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

  • Benzyldimethyl [2-[(1-oxoallyl)oxy]ethyl]ammonium chloride .
  • 2,2-Dimethyl-3-[(1-oxoallyl)oxy]propyltrimethylammonium methyl sulfate .

Uniqueness:

  • Structural Features: The presence of both a trimethylammonium group and an allyl ester moiety makes it unique compared to other quaternary ammonium compounds.
  • Chemical Properties: Its ability to undergo a variety of chemical reactions, including oxidation, reduction, and substitution, sets it apart from similar compounds.

Properties

CAS No.

84100-29-8

Molecular Formula

C11H22ClNO2

Molecular Weight

235.75 g/mol

IUPAC Name

(2,2-dimethyl-3-prop-2-enoyloxypropyl)-trimethylazanium;chloride

InChI

InChI=1S/C11H22NO2.ClH/c1-7-10(13)14-9-11(2,3)8-12(4,5)6;/h7H,1,8-9H2,2-6H3;1H/q+1;/p-1

InChI Key

KZFGODFMICNOHF-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C[N+](C)(C)C)COC(=O)C=C.[Cl-]

Origin of Product

United States

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